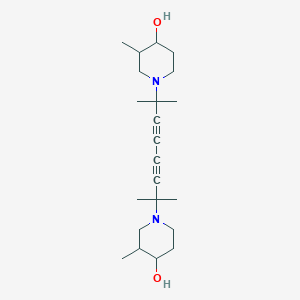![molecular formula C18H19N3O3S B4326112 8-[(3-methylpiperidin-1-yl)sulfonyl]-6H-pyrido[1,2-a]quinazolin-6-one](/img/structure/B4326112.png)
8-[(3-methylpiperidin-1-yl)sulfonyl]-6H-pyrido[1,2-a]quinazolin-6-one
説明
8-[(3-methylpiperidin-1-yl)sulfonyl]-6H-pyrido[1,2-a]quinazolin-6-one is a chemical compound that has been the subject of intense scientific research in recent years. It is commonly referred to as MPQ, and it is a potent and selective inhibitor of the protein kinase CK1δ. This compound has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for scientists studying various cellular processes.
作用機序
The mechanism of action of MPQ involves the inhibition of CK1δ activity. CK1δ is a serine/threonine protein kinase that phosphorylates several target proteins involved in various cellular processes. MPQ binds to the ATP-binding site of CK1δ and prevents its activity, leading to downstream effects on target proteins.
Biochemical and physiological effects:
MPQ has been shown to have a wide range of biochemical and physiological effects. It has been shown to regulate circadian rhythm by inhibiting the activity of CK1δ, which is involved in the regulation of clock genes. MPQ has also been shown to inhibit Wnt signaling, which is involved in several cellular processes, including cell proliferation and differentiation. Additionally, MPQ has been shown to regulate DNA damage response by inhibiting the activity of CK1δ, which is involved in the regulation of DNA repair pathways.
実験室実験の利点と制限
One of the main advantages of using MPQ in lab experiments is its selectivity for CK1δ. This allows researchers to study the specific effects of CK1δ inhibition without affecting other cellular processes. Additionally, MPQ has been shown to have good bioavailability and pharmacokinetic properties, making it a valuable tool for in vivo studies. However, one limitation of using MPQ is its complex synthesis process, which requires specialized equipment and expertise.
将来の方向性
There are several future directions for research involving MPQ. One potential area of research is the identification of novel therapeutic targets for various diseases, including cancer and neurodegenerative disorders. Additionally, MPQ could be used to study the role of CK1δ in other cellular processes, such as autophagy and mitosis. Finally, the development of more efficient synthesis methods for MPQ could make it more accessible to researchers and potentially lead to new discoveries in the field.
科学的研究の応用
MPQ has been used extensively in scientific research to study various cellular processes. It has been shown to inhibit the activity of CK1δ, which is involved in several cellular processes, including circadian rhythm regulation, DNA damage response, and Wnt signaling. MPQ has been used to study the role of CK1δ in these processes and to identify potential therapeutic targets for various diseases.
特性
IUPAC Name |
8-(3-methylpiperidin-1-yl)sulfonylpyrido[1,2-a]quinazolin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c1-13-5-4-9-20(12-13)25(23,24)14-7-8-16-15(11-14)18(22)19-17-6-2-3-10-21(16)17/h2-3,6-8,10-11,13H,4-5,9,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUGXWIZFMQXSRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC3=C(C=C2)N4C=CC=CC4=NC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(1,3-dimethyl-2,4-dioxo-7-phenyl-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)hexanohydrazide](/img/structure/B4326032.png)
![4-[4-(4-methoxyphenyl)-1-methyl-2,5-dioxo-1,2,3,4,5,7-hexahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]benzenesulfonamide](/img/structure/B4326039.png)
![ethyl 4-[4-(4-methoxyphenyl)-1-methyl-2,5-dioxo-1,2,3,4,5,7-hexahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]benzoate](/img/structure/B4326042.png)
![ethyl 4-[1,3,6-trimethyl-7-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl]benzoate](/img/structure/B4326055.png)

![2'-(4-chlorophenyl)-7-(trifluoromethyl)-3a',6',7',8',8a',8b'-hexahydro-1'H-spiro[indole-3,4'-pyrrolo[3,4-a]pyrrolizine]-1',2,3'(1H,2'H)-trione](/img/structure/B4326074.png)

![4-amino-8-(5-bromo-2-fluorophenyl)-10-oxo-17-thia-5,15,19-triazahexacyclo[17.2.2.0~2,18~.0~3,16~.0~6,15~.0~9,14~]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile](/img/structure/B4326095.png)
![6-(4-fluorobenzyl)-4-{4-[(2-fluorobenzyl)oxy]phenyl}-3,4-dihydropyrido[3',2':5,6]pyrimido[1,2-a]benzimidazole-2,5(1H,6H)-dione](/img/structure/B4326103.png)
![3-methyl-8-(morpholin-4-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one](/img/structure/B4326113.png)
![9-chloro-3-methyl-8-(morpholin-4-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one](/img/structure/B4326119.png)
![2'-amino-7'-methyl-2,5'-dioxo-1'-phenyl-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B4326125.png)


